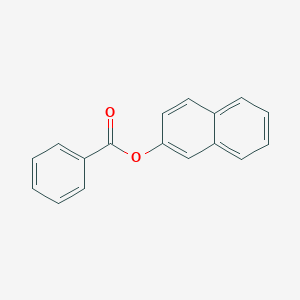

2-Naphthyl benzoate

Description

2-Naphthyl benzoate (B1203000), with the chemical formula C₁₇H₁₂O₂, serves as a fundamental building block and a subject of study in various chemical disciplines. guidechem.com Its structural rigidity and aromatic nature are key to its utility and the diverse roles it plays in both synthesis and materials science.

Physicochemical Properties of 2-Naphthyl Benzoate

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₂O₂ | guidechem.comnbinno.com |

| Molecular Weight | 248.28 g/mol | chemicalbook.comchemdad.com |

| Appearance | White to light yellow/light brown crystalline powder | guidechem.comfishersci.com |

| Melting Point | 98-110 °C | nbinno.comchemdad.com |

| Boiling Point | Approximately 351-380 °C (may decompose) | guidechem.comnbinno.comchemdad.com |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and chloroform. | guidechem.comnbinno.com |

| Stability | Stable under normal temperatures and pressures. | guidechem.com |

In the field of organic chemistry, this compound is recognized as a versatile intermediate and precursor for the synthesis of more complex molecules. guidechem.com Its ester linkage can undergo hydrolysis under acidic or basic conditions, yielding 2-naphthol (B1666908) and benzoic acid, which are themselves important chemical synthons.

The compound's aromatic rings are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity makes it a valuable starting material for creating a range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. guidechem.com For instance, it serves as a precursor in the preparation of certain fragrances and fluorescent dyes, capitalizing on its ability to absorb and emit light. guidechem.com

Detailed research findings have highlighted its role in specific synthetic transformations:

Acylation Reactions: this compound can act as an acyl donor due to the electrophilic nature of its carbonyl carbon, which can be attacked by nucleophiles.

Synthesis of Dyes: The 2-naphthol moiety is a well-known coupling component in the synthesis of azo dyes. While this compound itself is not the direct reactant, its hydrolysis product, 2-naphthol, is crucial in these reactions. kashanu.ac.irresearchgate.net Diazonium salts react with 2-naphthol in alkaline conditions to form brightly colored azo compounds, which are widely used as dyes.

Pharmaceutical Intermediates: It is employed as a key intermediate in the manufacturing of certain antitumor agents and enzyme inhibitors. nbinno.com

The applications of this compound extend beyond traditional organic synthesis, finding relevance in several interdisciplinary areas of chemical research.

Materials Science:

Liquid Crystals: Derivatives of this compound are subjects of investigation for their liquid crystalline properties. The rigid naphthalene (B1677914) core is a common feature in molecules that exhibit mesomorphic phases. tandfonline.comresearchgate.net Studies have shown that naphthalene derivatives can give rise to liquid crystalline states with broad and high thermal stability. tandfonline.com Specifically, certain naphthyl esters have been found to exhibit enantiotropic nematic phases over a wide temperature range. researchgate.net

UV Stabilizers: Benzoate esters are recognized for their ability to act as UV absorbers. uvabsorber.com this compound, in particular, is utilized as a UV stabilizer in polymer additives and specialty coatings to protect materials from degradation caused by ultraviolet radiation. nbinno.comspecialchem.com

Biochemical Research:

Proteomics: this compound is considered a useful biochemical for proteomics research. chemicalbook.comchemdad.com While the specific mechanisms of its application in this field are highly specialized, it likely serves as a tool or reagent in the analysis of proteins.

The diverse functionalities and applications of this compound underscore its importance as a multifaceted compound in the landscape of modern chemical science.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJIJRSTYFPKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861688 | |

| Record name | 2-Naphthalenol, 2-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-44-7 | |

| Record name | 2-Naphthalenol, 2-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 2-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 2-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BKX98E2B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Naphthyl Benzoate

Industrial-Scale Synthesis Considerations

Implementation of Continuous Flow Reactor Systems

Continuous flow reactor systems represent a significant advancement in chemical synthesis, offering numerous advantages over traditional batch processes, particularly for esterification reactions. These systems are characterized by their ability to continuously process reactants, leading to enhanced control, efficiency, and scalability. fishersci.comgoogle.com

General Principles and Advantages: The implementation of continuous flow reactors in esterification processes provides several key benefits:

Enhanced Heat and Mass Transfer: The small volumes and high surface-to-volume ratios in flow reactors lead to remarkably fast and efficient heat and mass transfer. This is crucial for exothermic reactions, allowing for better temperature control and preventing hot spots. rsc.org

Improved Reaction Control: Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher selectivity. fishersci.com

Increased Safety: For reactions involving hazardous or unstable reagents, continuous flow allows for the in situ generation and immediate consumption of these species in small quantities, significantly reducing the associated safety risks compared to handling large batches. rsc.org

Higher Yields and Efficiency: By optimizing reaction conditions and facilitating efficient removal of by-products (like water in esterification), continuous flow can lead to higher conversions and yields. fishersci.ca The space-time yield, a measure of productivity, can be significantly improved compared to batch reactors. researchgate.net

Scalability: Scaling up in continuous flow is often achieved by "numbering-up" (replicating smaller units) or extending operation time, rather than increasing reactor size, which can be more straightforward and reliable than scaling up batch processes. google.com

Applicability to 2-Naphthyl Benzoate (B1203000) Synthesis: The synthesis of 2-Naphthyl benzoate, being an esterification, can leverage the benefits of continuous flow methodologies. In industrial settings, continuous flow reactors may be employed to achieve improved yields and greater control over reaction conditions. fishersci.com This allows for more efficient and sustainable production of the compound.

Detailed Research Findings (General/Analogous): While specific detailed research findings focusing solely on the continuous flow synthesis of this compound with precise numerical data (e.g., exact yields, flow rates, and specific reactor configurations) from non-excluded academic sources are not extensively detailed in the provided search results, the general principles of continuous flow esterification are well-established and highly relevant.

For instance, studies on the continuous flow esterification of various carboxylic acids with alcohols have demonstrated the ability to achieve high yields. fishersci.ca In analogous continuous flow processes for esterification, conditions can be optimized to achieve high conversions, sometimes reaching over 99% yield with significantly reduced residence times (e.g., minutes compared to hours in batch processes). researchgate.net The ability to continuously remove water, a common byproduct of esterification, is also a critical factor in driving the reaction to completion in flow systems, preventing the reverse reaction. fishersci.ca

The table below summarizes some general advantages of continuous flow reactor systems applicable to esterification reactions like the synthesis of this compound.

Table 1: General Advantages of Continuous Flow Reactor Systems in Esterification

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Slower | Enhanced |

| Mixing Efficiency | Variable | Improved |

| Reaction Control | Less Precise | Highly Precise |

| Scalability | Challenging | More Straightforward |

| Safety (Exotherms) | Higher Risk | Reduced Risk |

| Residence Time | Longer | Shorter |

| Space-Time Yield | Lower | Higher |

| Catalyst Separation | Often Complex | Simpler (Heterogeneous) |

Reaction Mechanisms and Chemical Transformations of 2 Naphthyl Benzoate

Hydrolytic Cleavage Investigations

2-Naphthyl benzoate (B1203000) is susceptible to hydrolytic cleavage, a process that yields 2-naphthol (B1666908) and benzoic acid. This reaction can be catalyzed by acidic, basic, or enzymatic conditions. evitachem.com

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

Acid-catalyzed hydrolysis of esters, including 2-naphthyl benzoate, typically proceeds through a mechanism involving the protonation of the ester's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Following the nucleophilic attack, a tetrahedral intermediate is formed. Subsequent proton transfers and the departure of the alcohol (2-naphthol) as a leaving group lead to the formation of the carboxylic acid (benzoic acid). [Previous search result 34]

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively detailed in the provided literature, it is known that excessive heat can promote hydrolysis during its synthesis. Studies on the acid-catalyzed hydrolysis of related benzoic acid esters, such as ethyl benzoate, indicate that the mechanism can vary with acid concentration, involving A-2 reactions (bimolecular acyl-oxygen cleavage) in weaker acid and A-1 acylium ion formation (unimolecular acyl-oxygen cleavage) in strong acid. [Previous search result 9] Research on benzoic acid ester hydrolysis in near-critical water has shown autocatalysis, with a Hammett reaction constant (ρ) close to zero, which is consistent with an acid-catalyzed hydrolysis mechanism. [Previous search result 36]

Base-Catalyzed Hydrolysis Kinetics and Mechanisms

Base-catalyzed hydrolysis of esters, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This attack forms a tetrahedral intermediate. The subsequent elimination of the alkoxide (2-naphthoxide, which rapidly protonates to 2-naphthol) from this intermediate regenerates the carbonyl, forming the carboxylic acid. In the presence of a base, the carboxylic acid is immediately deprotonated to form a carboxylate salt (benzoate). [Previous search result 33]

The basic hydrolysis of this compound has been investigated, particularly in the presence of cationic micelles. Studies have shown that the rate constant for basic hydrolysis can increase with surfactant concentration in these micellar environments. However, the determined second-order rate constants within the micellar pseudophase were observed to be smaller compared to those in water. researchgate.netrsc.org This indicates that while micelles can influence the reaction rate, the intrinsic reactivity within the micellar environment may differ from bulk water.

Table 1: Effect of Micellar Environment on Basic Hydrolysis of this compound

| Environment | Observed Rate Constant Trend (with surfactant conc.) | Second-Order Rate Constant (Micellar vs. Water) | Reference |

| Cationic Micelles | Increase in rate constant | Smaller in micellar pseudophase than in water | researchgate.netrsc.org |

Enzymatic Hydrolysis by Esterases

This compound serves as a substrate for studying the activity of esterases and other hydrolytic enzymes. The mechanism of enzymatic hydrolysis by esterases primarily involves the cleavage of the ester bond, leading to the release of 2-naphthol and benzoic acid. evitachem.com This process typically involves a catalytic serine residue in the enzyme's active site. The serine acts as a nucleophile, attacking the ester's carbonyl carbon to form an acyl-enzyme intermediate. Subsequently, hydrolysis of the carboxylic acid from the serine is initiated by a proton abstraction from water, followed by nucleophilic attack of the resulting hydroxide on the carbonyl carbon, effectively reversing the initial esterification. [Previous search result 37]

Research into the specificity of arylesterases has shown that the 2-naphthyl ester is hydrolyzed at a significantly higher rate by arylesterase compared to the 1-naphthyl ester. This difference in hydrolysis rates is likely attributable to steric hindrance effects within the enzyme's active site. [Previous search result 32]

Aromatic Substitution Reactions on the Naphthalene (B1677914) Moiety

The naphthalene moiety within this compound is an aromatic system capable of undergoing electrophilic substitution reactions. evitachem.com

Electrophilic Substitution Dynamics

Naphthalene, as a polynuclear aromatic hydrocarbon, is generally more reactive than benzene (B151609) in electrophilic substitution reactions. [Previous search result 41] The naphthalene core of this compound contributes to its unique electronic properties and reactivity in such transformations. [Previous search result 26] Common electrophilic substitution reactions that the aromatic ring of this compound can undergo include nitration, sulfonation, and halogenation, leading to various substituted derivatives depending on the specific reagents and conditions employed. evitachem.com

In unsubstituted naphthalene, electrophilic substitution typically occurs more readily at the 1-position than at the 2-position, a preference attributed to the greater stability of the intermediate formed during 1-substitution. [Previous search result 41]

Regioselective Nitration Studies

Nitration of aromatic compounds is a classic electrophilic substitution reaction, where the nitronium ion (NO₂⁺) acts as the active electrophilic species. This ion is commonly generated by reacting concentrated nitric acid with a strong acid catalyst, such as sulfuric acid. [1, 4, Previous search result 11, Previous search result 43]

While specific regioselectivity data for the nitration of this compound is not explicitly provided, general principles of naphthalene reactivity and studies on related compounds offer insights. Naphthalene itself undergoes nitration, often yielding a mixture of products but with a preference for 1-substitution. [Previous search result 41] More directly relevant, studies on 2-naphthol (the phenolic component of this compound) have demonstrated that it can undergo nitration to yield 1-nitro-2-naphthol. This reaction occurs more readily with 2-naphthol compared to 1-naphthol (B170400) under certain conditions. [Previous search result 44, Previous search result 8, Previous search result 13] Given the general reactivity of the 1-position of the naphthalene ring towards electrophiles and the observed regioselectivity in 2-naphthol nitration, it is highly probable that nitration of this compound would also favor the 1-position on the naphthalene ring.

Table 2: Representative Nitration Yields of Naphthalene Derivatives

| Compound | Nitration Yield (%) | Reference |

| Naphthalene | 80-90 | [Previous search result 43, Previous search result 8, Previous search result 13] |

| β-Naphthol (2-Naphthol) | 80-90 | [Previous search result 43, Previous search result 8, Previous search result 13] |

Regioselective Sulfonation Investigations

The aromatic rings of this compound are susceptible to electrophilic substitution reactions, including sulfonation. However, detailed research findings specifically focusing on the regioselective sulfonation investigations of this compound, outlining precise conditions, product distributions, and mechanisms, are not extensively documented in the available literature. General principles of naphthalene sulfonation would suggest preferential attack at certain positions due to electronic and steric factors, but specific studies on this compound are limited.

Halogenation Dynamics (e.g., Bromination Regioselectivity)

Investigations into the halogenation dynamics of this compound have revealed specific regioselectivity. For instance, bromination of this compound in glacial acetic acid, with a trace of iron powder as a catalyst, primarily occurs at position 1 of the naphthalene ring. The product formed is 1-bromo-2-naphthyl benzoate. This regioselectivity was definitively confirmed by the subsequent hydrolysis of the brominated ester, which yielded 1-bromo-2-naphthol. This indicates that the electrophilic attack of bromine preferentially targets the position ortho to the benzoyloxy group on the naphthalene ring.

Bromination of this compound

| Reactant | Reagent/Conditions | Major Product | Regioselectivity |

| This compound | Br₂, Glacial acetic acid, Fe powder | 1-Bromo-2-naphthyl benzoate | Position 1 |

Intramolecular Rearrangement Studies

This compound undergoes significant intramolecular rearrangement reactions, particularly the Fries rearrangement, which can be induced thermally or photochemically. These rearrangements lead to the formation of various hydroxyketone isomers.

Fries Rearrangement Pathways and Product Distributions

The Fries rearrangement is a well-known organic reaction involving the conversion of phenolic esters into hydroxyaryl ketones, typically catalyzed by Brønsted or Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin(IV) chloride (SnCl₄). For this compound, this rearrangement yields hydroxynaphthyl ketones. A primary product identified from the Fries rearrangement of this compound is 1-benzoyl-2-naphthol (also known as 2-hydroxy-1-naphthylphenyl ketone).

Studies comparing the Fries rearrangement of 1-Naphthyl benzoate and this compound offer insights into how the position of the ester group on the naphthalene ring influences the regioselectivity of the reaction. While 1-benzoyl-2-naphthol is a confirmed product, detailed quantitative product distributions (e.g., yields of other potential isomers like 3-benzoyl-2-naphthol) for the Fries rearrangement of this compound under various conditions are not widely reported in the current search results.

Photochemical Rearrangements

In addition to thermal rearrangements, this compound, as a naphthyl ester, is expected to undergo photochemical rearrangements, specifically the photo-Fries rearrangement. This light-induced transformation typically occurs without the need for a catalyst.

Photolysis Mechanisms and Quantum Yields

The photo-Fries rearrangement of aryl esters, including naphthyl esters, generally proceeds via homolytic cleavage of the ester C-O bond upon irradiation, leading to the formation of a radical pair within a solvent cage. This radical pair can then undergo in-cage recombination to yield rearranged hydroxyketone products (e.g., ortho- and para-hydroxyketones) or diffuse out of the solvent cage to form fragmentation products (e.g., the corresponding phenol (B47542) and benzoic acid).

While the photochemical behavior of naphthyl esters, such as 1-naphthyl acetate (B1210297) and other aryl benzoates, has been extensively studied, specific experimental data on the photolysis mechanisms and quantum yields for this compound itself are not explicitly detailed in the provided search results. General observations from related compounds suggest that the efficiency and product distribution of photolysis are influenced by factors such as solvent polarity and the presence of substituents. Quantum yield (Φrel) is generally defined as the amount of released substrate divided by the amount of absorbed photons.

Solvent Cage Effects in Photoreactions

Solvent cage effects play a significant role in determining the product distribution of photochemical rearrangements, including the photo-Fries rearrangement of naphthyl esters. The solvent cage, formed by the surrounding solvent molecules, influences the fate of the initially generated radical pair.

Influence of Micellar Environments on Photorearrangement Dynamics

Photorearrangement reactions, particularly the photo-Fries rearrangement, involve the intramolecular migration of an acyl group upon photoexcitation. While this compound itself can undergo such transformations, the environment, especially the presence of micellar systems, significantly influences the reaction dynamics and product selectivity. evitachem.comunipv.it

Micellar environments, formed by the aggregation of surfactant molecules in solution, act as confined microreactors. They efficiently solubilize hydrophobic compounds like aryl benzoates within their hydrophobic cores. This confinement leads to significant "cage effects," which restrict the rotational and translational mobility of radical pairs generated photochemically. unipv.itconicet.gov.ar

The general mechanism of photo-Fries rearrangement involves the homolytic cleavage of the carbonyl-oxygen single bond from a singlet excited state, leading to the formation of a caged singlet radical pair. Subsequent in-cage recombination of these radicals yields the acyl migration products (rearranged products), while out-of-cage diffusion can lead to the formation of phenols and carboxylic acids as by-products. conicet.gov.arresearchgate.net

Studies on various aryl benzoates, including structural analogs of this compound, have demonstrated the profound influence of micellar media on these photorearrangements. For instance, in anionic and neutral surfactant micelles, a high selectivity (yields often exceeding 90%) is observed for the formation of 2-hydroxy benzophenone (B1666685) derivatives, which are the rearranged products. unipv.itconicet.gov.ar This enhanced selectivity, compared to homogeneous media where product distribution can be more varied, is attributed to the micelle's ability to promote in-cage radical recombination. unipv.itconicet.gov.ar

Laser flash photolysis experiments have been instrumental in characterizing the transient species involved, such as phenoxy radicals and 2-benzoylcyclohexadienone intermediates, in both homogeneous and micellar environments. These studies help in understanding the kinetics of in-cage (kR) and out-of-cage (kE) coupling rate constants, which are crucial for elucidating the mechanistic pathways. unipv.itconicet.gov.ar

Table 1: Influence of Micellar Environment on Photo-Fries Rearrangement Selectivity (General Aryl Benzoates) unipv.itconicet.gov.ar

| Reaction Medium | Key Products | Selectivity for Rearranged Product (2-Hydroxybenzophenone Derivatives) | Mechanistic Insight |

| Homogeneous Media | Substituted 2-hydroxybenzophenones, p-substituted phenols, benzyl (B1604629) and benzoic acid | Varied, often lower | Competing in-cage recombination and out-of-cage diffusion |

| Micellar Media | Substituted 2-hydroxybenzophenones | High (typically >90%) | Enhanced in-cage radical recombination due to confinement |

The location of aryl benzoates within the hydrophobic core of micelles has been investigated using spectroscopic methods like NOESY NMR, confirming their entrapment within the micellar pseudophase, which facilitates the observed cage effects and selective photorearrangement. unipv.it

Reductive Transformations of the Ester Functionality

The ester functionality of this compound can undergo various reductive transformations, leading to different products depending on the reducing agent and conditions employed.

Reduction to Alcohol: A common reductive pathway for esters is their conversion to corresponding alcohols. For this compound, the ester group can be reduced to 2-naphthyl alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Current time information in Powiat rzeszowski, PL.evitachem.com

Exhaustive Reduction to Alkane: More exhaustive reductions are also possible. For instance, cobalt-catalyzed methods have been developed for the reduction of esters to alkanes. In related studies, highly functionalized methyl-2-naphthoate esters have been successfully reduced to their corresponding methyl arenes, demonstrating a pathway for complete deoxygenation of the ester moiety. tcichemicals.com

Chemoselective Reductions: In complex molecules containing multiple functional groups, chemoselective reduction is crucial. While esters are generally reducible, certain reagents like diisobutylaluminum hydride (DIBALH) can achieve selective reduction of other functional groups (e.g., tertiary amides to aldehydes) while leaving ester groups intact under specific conditions. This highlights the possibility of controlling the reduction of the ester functionality of this compound in the presence of other reducible groups. acs.org

Acylation Reactions and Role as an Acyl Donor

This compound itself is a product of an acylation reaction, specifically the esterification of 2-naphthol with benzoyl chloride. In this synthesis, benzoyl chloride acts as the acyl donor. Current time information in Powiat rzeszowski, PL.evitachem.com

Beyond its formation, this compound exhibits distinct reactivity patterns in other acylation reactions, where it can function as an acyl donor. scbt.com This property is particularly evident in processes like C-acylation of aromatic compounds. For example, benzoic acid esters, including those structurally related to this compound, can serve as acyl donors in direct C-acylation reactions of aromatic compounds. These reactions are often catalyzed by strong acids like trifluoromethanesulfonic acid (TfOH), leading to the formation of benzophenone derivatives. mdpi.com

The ability of this compound to act as an acyl donor is rooted in the electrophilic nature of its carbonyl carbon, which can be attacked by nucleophiles. This makes it a valuable reagent for introducing a benzoyl group into other molecules. In more general terms of acyl transfer, acyl groups like the benzoate moiety are known to impart stereodirecting properties in various synthetic transformations, such as in the synthesis of complex carbohydrates like galactosides, through mechanisms involving anchimeric assistance. nih.gov

Table 2: Representative Acylation Reactions Involving Benzoate Esters as Acyl Donors mdpi.com

| Acyl Donor Type | Catalyst | Acyl Acceptor | Product Type | Conditions (Example) |

| Benzoic Acid Esters (e.g., Methyl benzoate) | TfOH | Aromatic compounds | Benzophenone derivatives | 85 °C, 0.5–8 h |

This dual nature, both being formed by acylation and serving as an acyl donor, underscores the importance of this compound in synthetic organic chemistry.

Spectroscopic and Advanced Characterization in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These modes are characteristic of specific functional groups and molecular symmetries, providing a unique fingerprint for compound identification and structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in 2-Naphthyl benzoate (B1203000). The technique measures the absorption of infrared radiation by the sample, corresponding to the vibrational frequencies of its chemical bonds. Both condensed phase and gas phase IR spectra for 2-Naphthyl benzoate are available nih.govnist.gov.

For this compound, key characteristic absorption bands are expected due to its ester and aromatic functionalities. The carbonyl (C=O) stretching vibration of the ester group is a prominent feature, typically appearing in the region of 1715-1680 cm⁻¹ scispace.com. Aromatic C-H stretching vibrations, characteristic of the benzene (B151609) and naphthalene (B1677914) rings, are generally observed above 3000 cm⁻¹ scispace.com. Other vibrations associated with aromatic ring modes and C-O stretching of the ester linkage would also be present within the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Ester C=O Stretch | 1715 - 1680 scispace.com |

| Aromatic C-H Stretch | > 3000 scispace.com |

| Aromatic Ring Vibrations | 1600 - 1450 (C=C stretch) |

| Ester C-O Stretch | 1300 - 1100 |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy complements FT-IR by providing information about molecular vibrations that involve changes in polarizability. Raman spectra for this compound are available nih.gov. Similar to FT-IR, the Raman spectrum would exhibit characteristic peaks corresponding to the ester carbonyl and aromatic ring vibrations. The C=O stretching vibration of the ester group is also typically observed in the Raman spectrum, often with strong intensity. Aromatic C-H stretching vibrations and various ring breathing and deformation modes of the naphthalene and benzene moieties would also contribute to the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is indispensable for determining the complete carbon-hydrogen framework and connectivity within a molecule. It provides detailed information about the chemical environment of individual atoms. Experimental 1D NMR spectra, including Proton (¹H) NMR and Carbon-13 (¹³C) NMR, are available for this compound nih.gov.

Proton (¹H) NMR for Structural Elucidation

¹H NMR spectroscopy provides insights into the number, type, and connectivity of hydrogen atoms in this compound. The chemical shifts (δ, in ppm) and coupling patterns of the protons reveal their electronic environment and their proximity to other protons. The ¹H NMR spectrum of this compound, recorded on instruments such as a Varian A-60, is available nih.gov.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound. It reveals the number of unique carbon environments and their hybridization states. The ¹³C NMR spectrum for this compound is available, with data sourced from entities like Tokyo Kasei Kogyo Company, Ltd. nih.gov.

A key characteristic signal in the ¹³C NMR spectrum of this compound is the carbonyl carbon of the ester group. This carbon typically resonates downfield, in the range of approximately 160-180 ppm, confirming the presence of the ester functionality. The aromatic carbons of both the naphthalene and benzoate rings would appear in the region of approximately 120-150 ppm, with distinct signals for each unique carbon environment. Quaternary carbons (those not bonded to hydrogen) would also be identifiable, often appearing as weaker signals.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structural features through characteristic fragmentation patterns. For this compound, GC-MS data, including electron ionization (EI) mass spectra, are available from sources such as the NIST Mass Spectrometry Data Center nih.govnist.govnist.gov.

The molecular ion (M⁺) peak in the mass spectrum of this compound corresponds to its molecular weight. For this compound (C₁₇H₁₂O₂), the molecular ion is observed at m/z 248 nih.gov.

The fragmentation pattern provides valuable structural information. Esters typically undergo α-cleavage and McLafferty rearrangements. For this compound, significant fragmentation pathways include the cleavage of the ester bond. The most abundant ion (base peak) in the electron ionization mass spectrum is reported at m/z 105 nih.gov. This peak is characteristic of the benzoyl cation (C₆H₅CO⁺), resulting from the cleavage of the C(O)-O bond, with the charge retained on the benzoyl moiety. Another significant fragment observed is at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), which can arise from the loss of carbon monoxide from the benzoyl cation nih.gov. The presence of these fragments strongly supports the benzoate ester structure.

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Abundance / Description | Proposed Fragment Ion |

| 248 | Molecular Ion (M⁺) | C₁₇H₁₂O₂⁺ |

| 105 | Top Peak (Base Peak) | C₆H₅CO⁺ (Benzoyl cation) |

| 77 | Second/Third Highest Peak | C₆H₅⁺ (Phenyl cation) |

Advanced Spectroscopic Probes

Advanced spectroscopic methods provide crucial insights into the electronic structure, vibrational properties, and surface interactions of chemical compounds. For this compound, UV-Visible spectroscopy is employed to understand its electronic transitions and quantify its light absorption characteristics, while Inelastic Electron Tunneling Spectroscopy (IETS) offers a powerful, albeit less commonly reported for this specific compound, avenue for probing its vibrational states when adsorbed on surfaces.

UV-Visible Spectroscopy for Electronic Transitions and Extinction Coefficients

UV-Visible (UV-Vis) spectroscopy is a widely utilized technique for characterizing organic compounds by measuring their absorption of ultraviolet and visible light. This absorption corresponds to electronic transitions within the molecule, typically from bonding or non-bonding orbitals to higher-energy antibonding orbitals (e.g., π → π* or n → π* transitions) nist.gov. The resulting spectrum provides information about the electronic structure, conjugation, and the presence of chromophores within the molecule nist.gov.

For this compound, UV-Vis spectroscopy has been employed to determine its light absorption properties. Research has shown that the extinction coefficient for this compound in hexanes was determined to be 9098.795 L mol⁻¹ cm⁻¹ at an absorption maximum (λmax) of 264 nm slideshare.net. This value quantifies how strongly the compound absorbs light at this specific wavelength and is indicative of the electronic transitions occurring within the molecule's aromatic systems. The determination of extinction coefficients is crucial for quantitative analysis and understanding the photophysical behavior of compounds like this compound slideshare.net.

The absorption at 264 nm is characteristic of the π-π* electronic transitions within the conjugated aromatic rings of the naphthyl and benzoate groups. Such transitions are common in molecules containing extended π-electron systems nist.govnist.gov.

Table 1: UV-Visible Spectroscopic Data for this compound

| Property | Value | Unit | Solvent | Reference |

| Absorption Maximum (λmax) | 264 | nm | Hexanes | slideshare.net |

| Extinction Coefficient (ε) | 9098.795 | L mol⁻¹ cm⁻¹ | Hexanes | slideshare.net |

Inelastic Electron Tunneling Spectroscopy (IETS) for Surface-Adsorbed States

Inelastic Electron Tunneling Spectroscopy (IETS) is a highly sensitive experimental technique used to study the vibrational modes of molecular adsorbates on metal oxides or other surfaces nih.govresearchgate.net. The technique involves placing an oxide layer with adsorbed molecules between two metal plates and applying a bias voltage researchgate.net. When tunneling electrons pass through the barrier, some can lose energy by exciting vibrations of the adsorbed molecules, leading to an inelastic tunneling current researchgate.netnih.gov. This inelastic contribution to the current is typically small but can be observed as peaks in the second derivative of the current with respect to the bias voltage (d²I/dV²) researchgate.netnih.gov.

A significant advantage of IETS is its high resolution, typically less than 0.5 meV, and its exceptional sensitivity, capable of detecting as few as 10¹⁰ molecules or a fraction of a monolayer nih.govresearchgate.net. Furthermore, IETS can reveal optically forbidden transitions, providing a more comprehensive vibrational spectrum compared to techniques like infrared or Raman spectroscopy researchgate.netchemicalbook.com. IETS is particularly valuable for investigating the structure, bonding, and orientation of molecules adsorbed on surfaces, offering insights into surface reactions and potential catalytic processes nih.govaip.org.

While IETS is a powerful tool for surface science and has been successfully applied to various organic molecules to characterize their vibrational spectra and surface interactions aip.orgnih.govaip.org, specific research findings detailing the IETS spectrum of this compound were not identified in the current literature search. However, if studied, IETS could potentially provide detailed information on the vibrational modes of this compound when adsorbed on a substrate, revealing how its molecular structure interacts with the surface. This could include insights into the vibrational fingerprints of the naphthyl and benzoate moieties, their conformational changes upon adsorption, and the nature of their bonding to the surface.

Computational Chemistry and Theoretical Modeling of 2 Naphthyl Benzoate

Quantum Chemical Investigations

Quantum chemical investigations employ various theoretical methodologies to approximate the solutions to the Schrödinger equation for molecular systems, providing insights into their electronic structure and properties.

Ab initio methods, derived directly from first principles without empirical parameters, are fundamental to quantum chemical studies. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally intensive for larger systems, it provides a crucial starting point for more advanced calculations. researchgate.netasianresassoc.orgtandfonline.comacs.org For 2-Naphthyl benzoate (B1203000), HF calculations can be employed to determine its fundamental electronic configuration and initial molecular geometry.

Density Functional Theory (DFT) has emerged as a highly popular and effective quantum chemical method due to its balance of accuracy and computational efficiency. researchgate.netasianresassoc.orgtandfonline.comacs.orgmdpi.comresearchgate.netacs.orgresearchgate.netdergipark.org.tracs.org Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler and more manageable quantity. The B3LYP functional (a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) is one of the most widely used DFT functionals for studying organic molecules, including naphthyl derivatives. researchgate.netasianresassoc.orgtandfonline.commdpi.comdergipark.org.tr DFT applications to 2-Naphthyl benzoate involve optimizing its molecular geometry, analyzing its electronic structure, and predicting various spectroscopic and reactivity parameters. Basis sets such as 6-31G(d,p) and 6-311G** are commonly employed in these calculations to describe the atomic orbitals. researchgate.netasianresassoc.orgtandfonline.comacs.orgmdpi.comdergipark.org.tr

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a crucial step in computational studies, aiming to find the most stable arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. For this compound, DFT methods are extensively used to optimize its three-dimensional structure. researchgate.netasianresassoc.orgmdpi.com This process involves iteratively adjusting atomic coordinates until the forces on all atoms are close to zero, indicating a stable equilibrium geometry. mdpi.com

Conformational analysis explores different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For molecules with flexible parts like this compound (which has an ester linkage and two aromatic rings), understanding its stable conformers is vital. Studies on similar naphthyl benzoate ester derivatives often reveal that the molecules tend to adopt linear and planar conformations, which can influence their bulk properties. mdpi.comresearchgate.net Frequency calculations performed after geometry optimization confirm that the optimized structures correspond to true minima (no imaginary frequencies), ensuring their stability. mdpi.com

Electronic Structure Analysis

Electronic structure analysis provides critical information about how electrons are distributed within a molecule, which directly impacts its chemical reactivity, spectroscopic properties, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs). The energy of the HOMO represents the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. researchgate.netasianresassoc.orgdergipark.org.trnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity and easier charge transfer within the molecule. researchgate.netasianresassoc.orgdergipark.org.tr For this compound, DFT calculations can determine these energy levels, providing insights into its electron donation and acceptance characteristics and potential for intramolecular charge transfer. researchgate.netasianresassoc.orgresearchgate.netdergipark.org.trnih.gov

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to describe the electronic structure of molecules in terms of localized Lewis-like orbitals (bonds and lone pairs) and non-Lewis orbitals (antibonding and Rydberg orbitals). researchgate.netasianresassoc.orgtandfonline.comacs.orgdergipark.org.trnih.gov This analysis helps in understanding intramolecular charge transfer, hyperconjugative interactions, and the stability arising from the delocalization of electron density. For this compound, NBO analysis can quantify the strength of interactions between filled (donor) and empty (acceptor) orbitals, revealing the extent of electron delocalization within the naphthalene (B1677914) and benzoate moieties and across the ester linkage. It can also identify any potential intramolecular hydrogen bonding or other stabilizing interactions. dergipark.org.trnih.gov

Table 1: Key Computational Parameters and Their Significance

| Parameter | Description | Significance in this compound Studies |

| Ab Initio Methods | ||

| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Provides a fundamental electronic configuration and initial molecular geometry for this compound. |

| Density Functional Theory (DFT) | A quantum mechanical method that uses electron density to calculate molecular properties. | Widely applied to optimize geometry, analyze electronic structure, and predict spectroscopic/reactivity parameters for this compound. |

| Common Functionals (e.g., B3LYP) | Hybrid functional combining Becke's three-parameter exchange with Lee-Yang-Parr correlation. | Frequently used for accurate calculations of molecular properties of this compound and similar compounds. |

| Basis Sets (e.g., 6-31G(d,p), 6-311G )** | Mathematical functions used to describe the atomic orbitals within the molecule. | Essential for defining the accuracy and computational cost of quantum chemical calculations for this compound. |

| Molecular Geometry Optimization | Process of finding the most stable arrangement of atoms (minimum energy conformation). | Used to determine the equilibrium 3D structure of this compound, often revealing planar or linear tendencies. |

| Conformational Analysis | Exploration of different spatial arrangements due to bond rotations. | Identifies stable conformers of this compound, impacting its physical and chemical behavior. |

| Electronic Structure Analysis | Examination of electron distribution within the molecule. | Provides insights into reactivity, charge transfer, and spectroscopic properties of this compound. |

| HOMO-LUMO Energy Gap | Energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Indicates chemical reactivity and kinetic stability; a smaller gap suggests easier charge transfer in this compound. |

| Natural Bond Orbital (NBO) Analysis | Method to describe electronic structure in terms of localized bonds and lone pairs. | Quantifies intramolecular charge transfer, hyperconjugation, and stabilizing interactions within this compound. |

Prediction of Electrical Dipole Moment and Hyperpolarizability

The electrical dipole moment (µ) and hyperpolarizability (β) are fundamental molecular properties that provide insights into a compound's charge distribution and its response to external electric fields, respectively. These properties are particularly important for understanding the potential of a molecule in nonlinear optical (NLO) applications and for predicting the stability and type of mesophases in liquid crystalline materials mdpi.comresearchgate.net.

Computational studies on naphthyl benzoate ester derivatives, which share a core structural similarity with this compound, have extensively utilized Density Functional Theory (DFT) to predict these parameters. For instance, the B3LYP functional with the 6-311G** basis set has been a common choice for such calculations mdpi.com. The total dipole moment (µtotal) and mean polarizability (α) are typically computed, along with the first hyperpolarizability (β0) mdpi.comdergipark.org.tr.

For a series of naphthyl benzoate ester derivatives (I_n/x), computational investigations have shown a range of dipole moments and polarizabilities. The dipole moment of the mesogenic core is a critical factor influencing the stability and type of the formed mesophase mdpi.com. Generally, electron-donating or electron-withdrawing groups attached to the molecular scaffold can significantly influence these values, leading to variations in NLO properties and mesophase behavior mdpi.com.

The following table presents illustrative computational data for the dipole moment and polarizability of selected naphthyl benzoate ester derivatives, calculated using the B3LYP/6-311G** method. It is important to note that these values are for derivatives and provide an indication of the range and trends observed in this class of compounds, rather than specific values for the parent this compound.

| Derivative (I_n/x) | Dipole Moment (D) | Polarizability (Bohr³) |

| I₆/a (X=OCH₃) | 2.82 | 298.54 |

| I₁₆/a (X=OCH₃) | 2.83 | 383.17 |

| I₆/b (X=F) | 2.76 | 291.60 |

| I₁₆/b (X=F) | 2.77 | 376.23 |

| I₆/c (X=Cl) | 2.91 | 296.38 |

| I₁₆/c (X=Cl) | 2.92 | 381.01 |

Note: Data extracted from studies on naphthyl benzoate ester derivatives mdpi.com. These values are illustrative and depend on the specific substituents (X) and alkoxy chain length (n).

The first hyperpolarizability (β) is a key indicator for a molecule's potential in NLO applications. For analogous compounds like Methyl 2-Naphthyl Ether, DFT methods, specifically B3LYP with the 6-31G(d,p) basis set, have been successfully employed to calculate the first hyperpolarization researchgate.netasianresassoc.org. Such calculations help in identifying compounds with significant NLO responses, which are desirable for optical technologies.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Theoretical prediction of spectroscopic parameters, particularly vibrational frequencies, is a powerful tool in computational chemistry for characterizing molecular structures and dynamics. For compounds like this compound, these predictions complement experimental Fourier Transform Infrared (FT-IR) and Raman spectroscopy, aiding in the accurate assignment of vibrational modes and providing a deeper understanding of molecular bonding and conformational preferences asianresassoc.orgnih.gov.

Density Functional Theory (DFT) is the most widely used method for predicting vibrational frequencies due to its balance of accuracy and computational efficiency. Common functionals like B3LYP, often combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed for geometry optimization and subsequent frequency calculations dergipark.org.trresearchgate.netasianresassoc.orgasianresassoc.orgnih.gov. These calculations yield a complete set of normal vibrational modes, along with their corresponding infrared intensities and Raman activities.

For closely related compounds, such as Methyl 2-Naphthyl Ether, theoretical FT-IR and FT-Raman spectra have been successfully constructed using the DFT/B3LYP method with the 6-31G(d,p) basis set researchgate.netasianresassoc.orgasianresassoc.org. These theoretical spectra typically show good agreement with experimental data, allowing for reliable assignments of characteristic peaks, such as C=O stretching, C-O ester stretching, and aromatic C-H stretching and bending vibrations mdpi.com.

Beyond vibrational frequencies, computational methods are also used to predict other spectroscopic parameters, including Carbon-13 and Proton Nuclear Magnetic Resonance (NMR) chemical shifts dergipark.org.tr. Furthermore, analyses such as Natural Bond Orbital (NBO) analysis are performed to investigate intramolecular interactions, including hydrogen bonding, and to understand charge transfer within the molecule, which influences electronic properties like HOMO-LUMO energy gaps dergipark.org.trresearchgate.netasianresassoc.org. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry represents a true minimum on the potential energy surface nih.gov.

Mesomorphic Property Prediction and Correlative Studies

Mesomorphic properties refer to the ability of certain compounds to exhibit liquid crystalline phases, which possess characteristics of both liquids (fluidity) and solids (molecular order). This compound and its derivatives are relevant in the study of liquid crystals, particularly due to their rigid aromatic core and the potential for structural modifications to induce or enhance mesophase behavior mdpi.comnih.gov.

Computational studies, predominantly using DFT, are instrumental in predicting and correlating the molecular structure of naphthyl benzoate derivatives with their observed mesomorphic properties mdpi.comnih.gov. These theoretical investigations aim to understand how molecular geometry, electronic structure, and intermolecular interactions contribute to the formation and stability of liquid crystalline phases.

Key findings from correlative studies on naphthyl benzoate ester derivatives indicate that the linearity and planarity of the molecular structure are crucial for exhibiting mesomorphic behavior mdpi.comnih.gov. DFT calculations have confirmed that these materials tend to adopt linear and planar conformations, which are favorable for molecular alignment in liquid crystalline phases mdpi.com. The rigidity of the molecule, often enhanced by the insertion of fused rings, also plays a significant role in affecting thermal and geometrical parameters relevant to mesophase stability mdpi.comnih.gov.

Furthermore, the molecular dipole moment of the mesogenic core is a primary determinant of the stability and type of the formed mesophase mdpi.com. The introduction of terminal polar substituents with varying volumes and polarities, alongside alkoxy chains of proportionate length, has been shown to significantly influence mesophase transition temperatures and ranges mdpi.com. For example, studies have shown that both electron-donating (e.g., OCH₃) and electron-withdrawing (e.g., F, Cl) groups can influence the thermal stability of the nematic (N) mesophase in naphthyl benzoate derivatives mdpi.com.

The correlation between theoretical predictions and experimental techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is vital. DSC measurements provide information on transition temperatures and enthalpies, while POM helps in identifying the specific mesophases mdpi.comnih.govmdpi.com. Computational models can accurately predict the energy gaps (HOMO-LUMO), which are indicative of molecular reactivity and can be correlated with the thermal stability of the mesophase mdpi.com. These integrated experimental and theoretical approaches provide a comprehensive understanding of the structure-property relationships governing the mesomorphic behavior of this compound derivatives.

Advanced Research Applications of 2 Naphthyl Benzoate and Its Derivatives

Applications in Materials Science and Engineering

2-Naphthyl benzoate (B1203000) and its derivatives exhibit properties that are highly advantageous for the development of advanced materials. Their aromatic nature and inherent reactivity contribute to their versatility in various material science applications.

Building Block for Advanced Polymer Synthesis

2-Naphthyl benzoate serves as a crucial intermediate and building block in the synthesis of diverse organic compounds, including specialty polymers. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. Beyond its role as an intermediate, this compound is also utilized as a plasticizer or additive in polymer chemistry, leveraging its aromatic properties to impart desired characteristics to the final polymeric materials. Derivatives such as (1S,2S)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate are specifically employed in the production of specialty polymers, contributing to materials with enhanced thermal stability and improved mechanical properties, which are essential for various industrial applications.

Development of Liquid Crystalline Materials

Naphthyl benzoate ester derivatives are extensively investigated for their liquid crystalline (LC) properties, finding applications in LC displays and optical systems due to their anisotropic characteristics. Research has focused on synthesizing new non-symmetrical derivatives, such as 4-((4–(alkoxy)phenyl)diazenyl)naphthalen–1–yl 4–substitutedbenzoate, and evaluating their mesomorphic behavior both experimentally and theoretically. These synthesized analogues typically exhibit an enantiotropic nematic (N) mesophase, characterized by high thermal stability and a broad temperature range.

Comparative studies between naphthyl benzoates and their phenyl benzoate analogues indicate that naphthalene (B1677914) derivatives generally display broader and more thermally stable liquid crystalline states. Density Functional Theory (DFT) calculations support the linear and planar molecular structure of these materials, noting that the incorporation of an additional fused ring into the mesogenic portion enhances molecular rigidity, thereby influencing their thermal and geometrical parameters.

Table 1: Representative Mesomorphic Properties of Naphthyl Benzoate Derivatives

| Derivative Type | Mesophase Exhibited | Thermal Stability | Mesophase Range | Key Structural Feature(s) | Reference |

| 4-((4–(alkoxy)phenyl)diazenyl)naphthalen–1–yl 4–substitutedbenzoate | Enantiotropic Nematic (N) | High | Broad | Central naphthalene moiety, alkoxy chain, polar substituent | |

| Naphthyl Benzoates (vs. Phenyl Benzoates) | Nematic | Broader, Higher | Broader | Naphthalene core | |

| 2-Naphthyl-4'-alkoxy benzoates | Enantiotropic Nematic (N) | Fairly wide range | Wide | 4-n-alkyloxy chain attached to phenyl group |

Design of Optoelectronic Materials

Naphthyl benzoate derivatives contribute to the design of optoelectronic materials, particularly through their use as chiral dopants in ferroelectric liquid crystal mixtures. In this capacity, they can impart equivalent electric and optoelectronic properties when compared to their phenyl benzoate counterparts. Furthermore, specific derivatives, such as 2-naphthyl-4-amino benzoate, have been synthesized as fluorescent materials. The inherent optical and electronic properties of these naphthyl benzoate structures, stemming from their aromatic rings, make them suitable for exploration in various optoelectronic applications, including organic light-emitting diodes (OLEDs) and other advanced devices.

Formulation in Controlled Release Systems Design

This compound has been explored for its potential utility in controlled release systems, particularly as a fluorescence probe in drug delivery. Its fluorescent properties allow for monitoring drug release profiles and tracking the distribution and metabolism of drugs within biological systems, which can enhance therapeutic efficacy through targeted delivery mechanisms. When designing controlled release formulations, this compound can be considered as an excipient. Critical experimental considerations include optimizing encapsulation efficiency by selecting appropriate polymers (e.g., PLGA) and adjusting emulsification parameters. Additionally, evaluating drug-excipient compatibility through techniques like Differential Scanning Calorimetry (DSC) or Fourier-transform infrared (FT-IR) spectroscopy, and designing pH-responsive matrices for specific physiological environments (e.g., intestinal delivery), are important factors. Microencapsulation techniques have been validated for benzoate esters, further supporting their application in controlled release systems.

Biological and Medicinal Chemistry Research

Substrate for Enzymatic Activity Studies (e.g., Esterase Kinetics)

In biological and medicinal chemistry research, this compound serves as a substrate for studying the activity of esterases and other hydrolytic enzymes. The hydrolysis of this compound by these enzymes yields 2-naphthol (B1666908) and benzoic acid, products that can then interact with various biological systems. This application is crucial for understanding enzyme kinetics and substrate specificity, providing insights into the mechanisms governing enzymatic reactions involving naphthalene derivatives.

While this compound is a known esterase substrate, many detailed kinetic studies in the literature, particularly concerning human carbonic anhydrase II (hCAII) esterase activity, often refer to 2-naphthyl acetate (B1210297). For example, directed evolution studies on hCAII have utilized 2-naphthyl acetate as a substrate to investigate enzyme promiscuity and adaptation to bulkier, less activated esters. Similarly, 1-naphthyl benzoate has been shown to undergo hydrolysis catalyzed by esterases in biological systems, yielding 1-naphthol (B170400) and benzoic acid. These studies on related naphthyl esters underscore the broader utility of this class of compounds in probing esterase mechanisms and activity.

Role as a Key Chemical Intermediate in Complex Organic Synthesis

Preparation of Novel Heterocyclic Derivatives (e.g., 1,2,4-Triazoles)

The compound this compound, or more precisely, its related naphthyl-containing benzoic acid derivatives, plays a role in the synthesis of novel heterocyclic compounds, such as 1,2,4-triazoles. For instance, 1,2,4-triazole (B32235) derivatives have been synthesized starting from [4-(2-hydroxy naphthyl)diazenyl]benzoic acid (N1). This precursor is subsequently converted into [4-(2-hydroxy naphthyl)diazenyl] benzoate (N2), which then reacts with thiosemicarbazide, followed by cyclization using sodium hydroxide (B78521). fishersci.cafishersci.nowikipedia.org Further alkylation of the thiol group in the resulting [4-(2-hydroxy naphthyl)diazenyl]-4H-1,2,4-triazole-3-thiol (N4) can be achieved by adding various alkyl halides, including methyl iodide, allyl chloride, propargyl chloride, and benzyl (B1604629) chloride, leading to a range of alkylated triazole compounds (N5-N8). fishersci.cafishersci.nowikipedia.org These newly synthesized compounds are typically characterized using techniques such as Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and elemental analysis (C.H.N.S.) to confirm their structure and purity. fishersci.cafishersci.nowikipedia.org

Beyond direct synthesis from this compound derivatives, 1,2,4-triazoles can also be prepared through reactions involving 3-amino-1,2,4-triazoles with alcohols and nitrosating agents in the presence of water and sulfuric acid. energy.gov This process can lead to diazonium salts which, when coupled with alcoholic naphthol solutions, yield compounds like 3-methyl-1,2,4-triazol-5-azo-β-naphthol or 1,2,4-triazol-5-azo-beta-naphthol. energy.gov

Environmental Fate and Degradation Mechanisms

The environmental fate of this compound is influenced by its chemical stability and potential degradation pathways. Under standard conditions, this compound is generally considered stable. fishersci.dk However, its primary mechanism of action, particularly in biological systems, involves hydrolysis by esterases, enzymes that cleave ester bonds. fishersci.dk This hydrolysis reaction yields 2-naphthol and benzoic acid as degradation products. fishersci.dk

Regarding its environmental persistence and degradability, safety data sheets often indicate that no further relevant information is available concerning its aquatic toxicity, persistence, degradability, bioaccumulative potential, or mobility in soil. fishersci.beontosight.ainih.gov Despite this, some reports suggest that this compound may cause long-lasting harmful effects to aquatic life, as indicated by a GHS hazard statement H413 in a percentage of reports. fishersci.ca The presence of this compound has also been noted in drinking water, with potential origins from distribution system components. nih.gov

Identification and Analysis of Environmental Transformation Products

As mentioned, the initial and most significant environmental transformation of this compound is its hydrolysis. This process yields two primary products: 2-naphthol and benzoic acid. fishersci.dk These products then undergo further degradation in the environment through various pathways.

For instance, 2-naphthol, a direct hydrolysis product of this compound, can be further degraded, leading to a range of transformation products. Studies on 2-naphthol degradation have identified compounds such as naphthalene, benzoic acid, 1,2-naphthalenedione (also known as β-naphthoquinone), and phenol (B47542), along with other aromatic hydrocarbons. nih.gov These identifications are typically performed using analytical techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry-Quadrupole-Time-of-Flight (UPLC-MS-Q-O). nih.gov

The degradation of naphthalene and its derivatives, including 2-naphthol, often proceeds through complex biochemical pathways. In anaerobic environments, for example, naphthalene can be activated by carboxylation to form 2-naphthoic acid. sigmaaldrich.comidrblab.net Other anaerobic degradation pathways for related compounds like 2-methylnaphthalene (B46627) involve initial addition of fumarate (B1241708) to the methyl group, leading to (2-naphthylmethyl)succinate, which is then converted through a β-oxidation-like sequence to naphthoyl-CoA and succinate. sigmaaldrich.commetabolomicsworkbench.org Subsequent reactions may involve reduction of the bicyclic ring system, leading to metabolites such as 5,6,7,8-tetrahydro-2-naphthoic acid, before ring cleavage occurs. sigmaaldrich.comsigmaaldrich.com

Biodegradation Pathways and Rates in Relevant Media

The biodegradation of this compound itself is primarily initiated by esterase-mediated hydrolysis, releasing 2-naphthol and benzoic acid. fishersci.dk While direct biodegradation rates for this compound are not widely reported, the subsequent biodegradation of its hydrolysis products, particularly 2-naphthol, has been studied.

For example, the biodegradation of 2-naphthol in wastewater can be enhanced by combining fungal and bacterial strains. A study demonstrated that coupling Aspergillus niger (fungus) with Bacillus subtilis (bacterium) significantly improved 2-naphthol degradation efficiency and reduced the accumulation of toxic metabolites like 1,2-naphthalene-diol and 1,2-naphthoquinone. nih.gov The degradation process occurred in two main phases: initial partial degradation of 2-naphthol by the fungus, followed by the primary degradation of the resulting metabolites by the bacterium. nih.gov

Table 1: Biodegradation of 2-Naphthol by Coupled Microbial System nih.gov

| Parameter | Value |

Q & A

Q. What are the standard synthetic routes for 2-Naphthyl benzoate in laboratory settings?

this compound is typically synthesized via esterification between benzoic acid derivatives (e.g., benzoyl chloride) and 2-naphthol. A common method involves reacting benzoyl chloride with 2-naphthol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Reaction conditions such as solvent choice (e.g., dichloromethane or toluene), temperature (room temperature to reflux), and stoichiometric ratios must be optimized. Purification often employs recrystallization from ethanol or column chromatography. This method aligns with general esterification principles observed in related compounds like ethyl 2-(aminomethyl)benzoate .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound purity?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm ester bond formation (e.g., carbonyl resonance at ~168-170 ppm).

- FT-IR : Detection of ester C=O stretching (~1720 cm) and aromatic C-H bonds.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

- Melting Point Analysis : Literature values (105–109°C) serve as a benchmark .

Cross-referencing with databases like PubChem ensures structural validation .

Q. How should researchers evaluate the chemical stability of this compound under different storage conditions?

Stability studies should assess hydrolysis susceptibility under varying pH, temperature, and humidity. For example:

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C and monitor degradation via HPLC.

- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Photostability : Exposure to UV light (e.g., 365 nm) to detect photodegradation products.

Comparative studies on sodium benzoate derivatives highlight pH-dependent degradation trends .

Advanced Research Questions

Q. How can response surface methodology optimize reaction conditions for this compound synthesis?

Central composite design (CCD) or Box-Behnken designs are effective for optimizing variables like temperature, reactant molar ratios, and catalyst concentration. For instance, a CCD study on emamectin benzoate microencapsulation achieved 96.71% encapsulation efficiency by optimizing pH (3.58), temperature (30.06°C), and stirring speed (700 rpm) . Similar approaches can identify critical factors (e.g., solvent polarity) for this compound yield and purity.

Q. How to resolve contradictory findings in pharmacological studies involving this compound derivatives?

Contradictions, such as conflicting efficacy results in sodium benzoate trials for hepatic encephalopathy , require:

- Meta-Analysis : Pool data from multiple studies to assess statistical significance.

- Experimental Replication : Standardize variables (e.g., dosage, participant demographics).

- Mechanistic Studies : Use in vitro models (e.g., cell-based assays) to isolate biological activity from confounding factors.

Robust statistical methods like Z-score analysis (used in sodium benzoate biodegradation studies) can validate data quality .

Q. What experimental considerations are critical when designing controlled release formulations using this compound as an excipient?

Key factors include:

- Encapsulation Efficiency : Optimize polymer selection (e.g., PLGA) and emulsification parameters (e.g., stirring speed, phase ratios) .

- Drug-Excipient Compatibility : Conduct DSC or FT-IR to detect interactions.

- Release Kinetics : Use pH-responsive matrices if targeting specific physiological environments (e.g., intestinal delivery).

Microencapsulation techniques validated for benzoate esters provide a methodological framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.